molecular formula C14H21N3O B7353854 (1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide

Cat. No. B7353854
M. Wt: 247.34 g/mol
InChI Key: ILABIDMYRJMJPK-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide, also known as JNJ-10181457, is a small molecule inhibitor that has been developed for the treatment of pain and inflammation. This compound selectively targets the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is involved in the regulation of neurotransmitter release and synaptic plasticity.

Mechanism of Action

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide selectively targets the α7nAChR, which is a ligand-gated ion channel that is expressed in the central nervous system and peripheral tissues. Activation of the α7nAChR leads to the release of neurotransmitters such as acetylcholine, which can modulate pain and inflammation. This compound binds to the α7nAChR with high affinity and acts as a competitive antagonist, blocking the binding of acetylcholine and other agonists to the receptor. This results in the inhibition of neurotransmitter release and the modulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines in models of inflammation. This compound has also been shown to reduce the activity of microglia, which are immune cells in the central nervous system that are involved in the development of neuropathic pain. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide has several advantages for use in lab experiments. The compound is highly selective for the α7nAChR, which reduces the likelihood of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in chronic pain models. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the development of (1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide. One area of interest is the use of this compound in combination with other pain medications to improve pain relief. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the α7nAChR. In addition, there is interest in the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where the compound has shown promise in preclinical models.

Synthesis Methods

The synthesis of (1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide has been described in the literature. The compound can be prepared in a multistep process starting from commercially available starting materials. The key step in the synthesis involves the coupling of (5-methylpyridin-2-yl)amine with (1R,3S)-3-aminocyclohexane-1-carboxylic acid in the presence of a coupling reagent. The resulting amide is then N-methylated using a methylating agent to give this compound.

Scientific Research Applications

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide has been extensively studied in preclinical models of pain and inflammation. The compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. In addition, the compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.

properties

IUPAC Name

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-6-7-13(16-9-10)17-12-5-3-4-11(8-12)14(18)15-2/h6-7,9,11-12H,3-5,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABIDMYRJMJPK-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCCC(C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N[C@H]2CCC[C@H](C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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